2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide 2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 330201-68-8
VCID: VC7510779
InChI: InChI=1S/C23H17ClN2O3S/c24-17-8-12-18(13-9-17)28-14-22(27)26-23-25-21(15-30-23)16-6-10-20(11-7-16)29-19-4-2-1-3-5-19/h1-13,15H,14H2,(H,25,26,27)
SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl
Molecular Formula: C23H17ClN2O3S
Molecular Weight: 436.91

2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide

CAS No.: 330201-68-8

Cat. No.: VC7510779

Molecular Formula: C23H17ClN2O3S

Molecular Weight: 436.91

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide - 330201-68-8

Specification

CAS No. 330201-68-8
Molecular Formula C23H17ClN2O3S
Molecular Weight 436.91
IUPAC Name 2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C23H17ClN2O3S/c24-17-8-12-18(13-9-17)28-14-22(27)26-23-25-21(15-30-23)16-6-10-20(11-7-16)29-19-4-2-1-3-5-19/h1-13,15H,14H2,(H,25,26,27)
Standard InChI Key FSUPUYUPUASZAZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Nomenclature

The compound 2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide features a thiazole core substituted with a 4-phenoxyphenyl group at the 4-position and an acetamide moiety at the 2-position. The acetamide side chain is further modified with a 4-chlorophenoxy group.

Molecular Formula and Weight

  • Molecular Formula: C23H18ClN2O3S\text{C}_{23}\text{H}_{18}\text{Cl}\text{N}_2\text{O}_3\text{S}

  • Molecular Weight: 438.92 g/mol (calculated using atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00, S=32.07).

Structural Features

  • Thiazole Ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • 4-Phenoxyphenyl Substituent: A biphenyl ether group attached to the thiazole’s 4-position.

  • Acetamide Side Chain: A carbonyl-linked amine group at the thiazole’s 2-position, substituted with a 4-chlorophenoxy moiety.

Synthesis and Derivative Analogues

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous compounds suggest the following steps :

  • Thiazole Formation: Condensation of thiourea with α-halo ketones to form the thiazole core.

  • Substitution at the 4-Position: Suzuki-Miyaura coupling to introduce the 4-phenoxyphenyl group.

  • Acetamide Functionalization: Acylation of the thiazole’s 2-amino group with 2-(4-chlorophenoxy)acetyl chloride.

Example Reaction Scheme:

Thiazole intermediate+2-(4-chlorophenoxy)acetyl chlorideBaseTarget Compound\text{Thiazole intermediate} + \text{2-(4-chlorophenoxy)acetyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

Structural Analogues

  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylphenoxy)acetamide (PubChem CID 1049207): Differs by a methyl group on the phenyl ring .

  • N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide (ChemDiv D220-0985): Replaces thiazole with oxadiazole and introduces fluorine .

Physicochemical Properties

Predicted Properties (Using Analogues)

PropertyValueSource Compound Reference
logP (Partition Coefficient)4.8–5.2 (logP = 4.26)
Water Solubility<1 mg/L (Highly lipophilic) (logSw = -4.62)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Polar Surface Area67–75 Ų

Stability and Reactivity

  • Photostability: Likely susceptible to UV degradation due to the chlorophenoxy group .

  • Hydrolytic Stability: The acetamide bond may hydrolyze under acidic or basic conditions.

Biological Activity and Applications

Anticancer Prospects

  • Kinase Inhibition: Thiazole derivatives modulate EGFR and VEGFR pathways .

  • Apoptosis Induction: Chlorophenoxy groups generate reactive oxygen species (ROS), triggering cancer cell death .

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